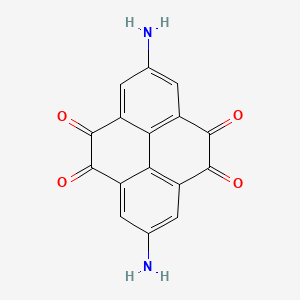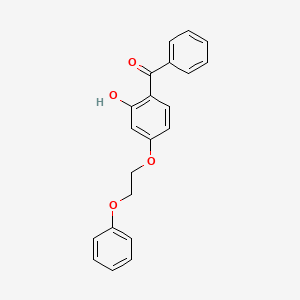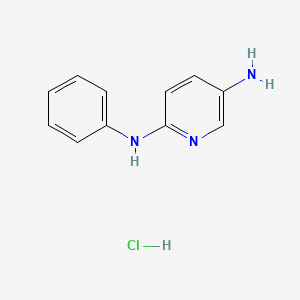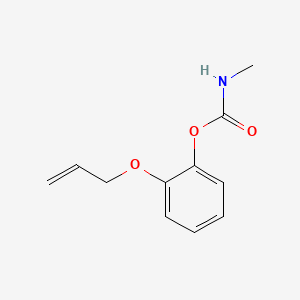
(2-prop-2-enoxyphenyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-prop-2-enoxyphenyl) N-methylcarbamate is an organic compound with the molecular formula C11H13NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a prop-2-enoxy group and an N-methylcarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-prop-2-enoxyphenyl) N-methylcarbamate typically involves the reaction of 2-prop-2-enoxyphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-prop-2-enoxyphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process includes:
Raw Material Handling: Ensuring the purity and quality of starting materials.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using industrial-scale purification methods such as distillation or crystallization.
Quality Control: Conducting rigorous quality checks to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2-prop-2-enoxyphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phenolic oxides.
Reduction: Formation of N-methylamine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-prop-2-enoxyphenyl) N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-prop-2-enoxyphenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes, leading to altered biochemical pathways.
Interacting with Receptors: Modulating receptor activity, which can affect cellular signaling and function.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-prop-2-enoxyphenyl) N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
(2-prop-2-enoxyphenyl) N-propylcarbamate: Similar structure but with a propyl group instead of a methyl group.
(2-prop-2-enoxyphenyl) N-butylcarbamate: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2-prop-2-enoxyphenyl) N-methylcarbamate is unique due to its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
4062-99-1 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2-prop-2-enoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13NO3/c1-3-8-14-9-6-4-5-7-10(9)15-11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13) |
InChI-Schlüssel |
RRCXOIBMSKRASZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


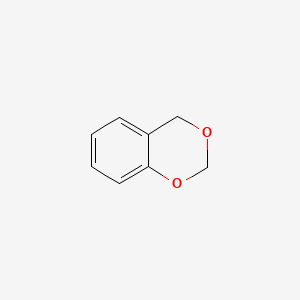
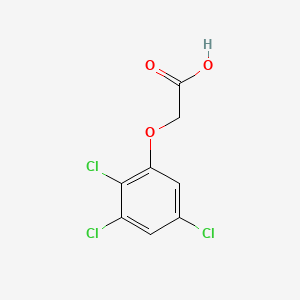
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
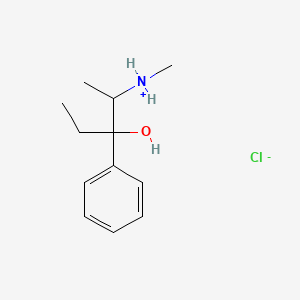
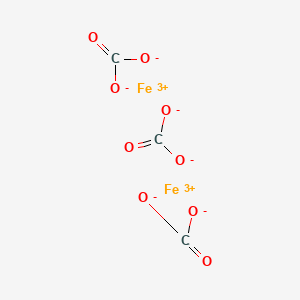
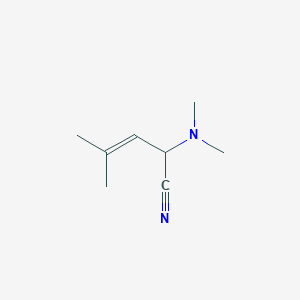
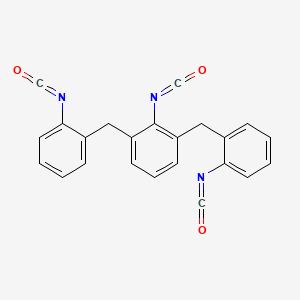
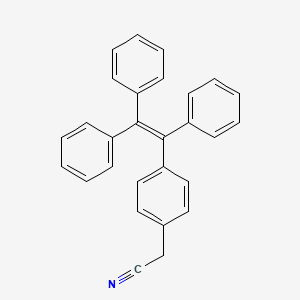
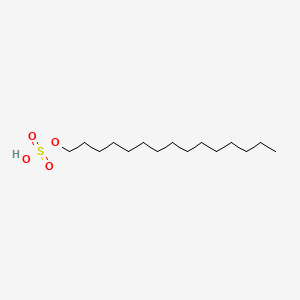
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
